molecular formula C7H3ClN2O2S B183685 7-Chloro-6-nitrothieno[3,2-b]pyridine CAS No. 110651-92-8

7-Chloro-6-nitrothieno[3,2-b]pyridine

Cat. No. B183685
M. Wt: 214.63 g/mol
InChI Key: RKZKGVJIROTNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09200004B2

Procedure details

POCl3 (20.0 mL) was added to 6-nitrothieno[3,2-b]pyridin-7-ol (1.56 g, 7.95 mmol). The mixture was stirred at 110° C. for 3 h. The reaction mixture was then concentrated under reduced pressure. The resulting residue was dissolved in DCM (150 mL), and a saturated aq. NaHCO3 (150 mL) was added slowly. The organic layer was washed with water (100 mL) and brine (100 mL), then dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (0 to 30% EtOAc in hexanes) to afford the sub-title compound as a pale yellow solid (1.39 g, 82%). LCMS calc. for C2H4ClN2O2S (M+H)+: m/z=215.0. found 215.0.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[N+:6]([C:9]1[C:10](O)=[C:11]2[S:17][CH:16]=[CH:15][C:12]2=[N:13][CH:14]=1)([O-:8])=[O:7]>>[Cl:3][C:10]1[C:9]([N+:6]([O-:8])=[O:7])=[CH:14][N:13]=[C:12]2[CH:15]=[CH:16][S:17][C:11]=12

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1.56 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C2C(=NC1)C=CS2)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in DCM (150 mL)
ADDITION
Type
ADDITION
Details
a saturated aq. NaHCO3 (150 mL) was added slowly
WASH
Type
WASH
Details
The organic layer was washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (0 to 30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1[N+](=O)[O-])C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.